![molecular formula C12H15BrO B14248465 {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene CAS No. 494824-61-2](/img/structure/B14248465.png)
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of benzene, featuring a bromo group and a methylbutenyl ether substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of 4-bromophenol with 2-methyl-3-buten-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is heated to facilitate the etherification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Aplicaciones Científicas De Investigación
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage under certain conditions. These interactions can lead to the modulation of biological pathways and the exertion of specific effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoanisole: Similar structure but lacks the methylbutenyl group.
4-Bromophenol: Similar structure but lacks the ether linkage.
2-Methyl-3-buten-2-ol: Similar structure but lacks the brominated benzene ring.
Uniqueness
{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene is unique due to the presence of both a bromo group and a methylbutenyl ether substituent
Propiedades
Número CAS |
494824-61-2 |
|---|---|
Fórmula molecular |
C12H15BrO |
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
(4-bromo-2-methylbut-2-enoxy)methylbenzene |
InChI |
InChI=1S/C12H15BrO/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3 |
Clave InChI |
SSCGOJUQVWPWEG-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCBr)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


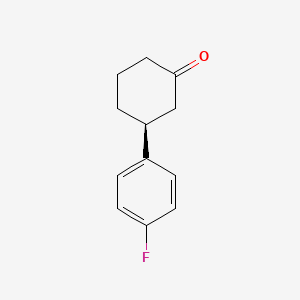
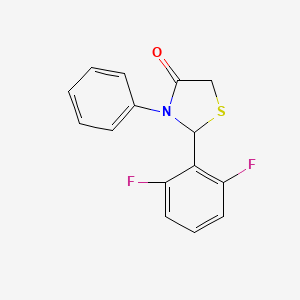
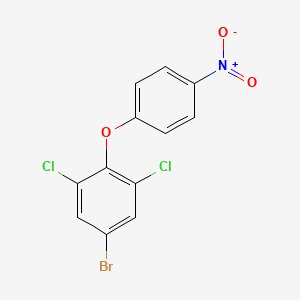
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)
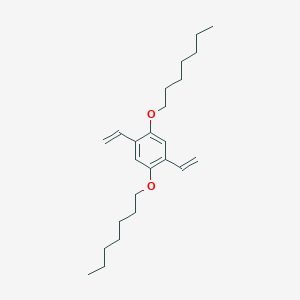


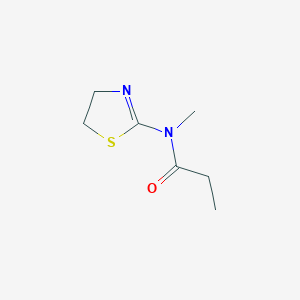
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)
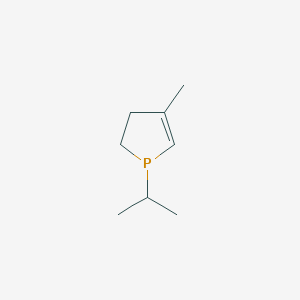
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
